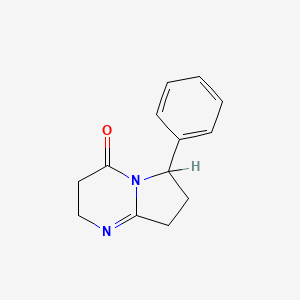

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one

Description

This compound is a pyrrolo[1,2-a]pyrimidinone derivative characterized by a partially saturated bicyclic framework (tetrahydro-pyrrolopyrimidinone) with a phenyl substituent at position 6 and a ketone group at position 3.

Properties

CAS No. |

76697-02-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

6-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C13H14N2O/c16-13-8-9-14-12-7-6-11(15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

VRIYBSNVBCDACJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NCCC(=O)N2C1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing in substituents, saturation patterns, or fused ring systems. Key comparisons are summarized in Table 1.

3-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-2(6H)-one (FDB017893)

- Structure : Features a pyrrolo[1,2-a]pyrimidin-2-one core with a methyl group at position 3 and partial saturation (6,7,8-tetrahydro).

- Key Differences: The ketone is at position 2 instead of 4, and the substituent is methyl rather than phenyl.

- Biological Context : Found in herbs and spices, suggesting natural occurrence or roles in plant biochemistry .

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Pyrido[1,2-a]pyrimidin-4-one core (pyridine fused to pyrimidinone) with a methyl group at position 2 and a complex piperidine-ethyl-benzisoxazolyl substituent.

- Key Differences : The fused pyridine ring (vs. pyrrole) introduces distinct electronic properties. The bulky benzisoxazolyl-piperidine substituent likely enhances receptor selectivity, as seen in antipsychotic drugs like risperidone derivatives .

Acrolein- and Crotonaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts (AdG/CdG)

Structural and Functional Comparison Table

Table 1. Key Features of 2,6,7,8-Tetrahydro-6-phenylpyrrolo[1,2-a]pyrimidin-4(3H)-one and Analogs

Implications of Structural Variations

- Electron Density : The phenyl group in the target compound may enhance π-π stacking interactions in protein binding compared to methyl or benzisoxazolyl groups in analogs.

- Solubility: The pyrido[1,2-a]pyrimidinone analog’s piperidine-ethyl chain likely improves water solubility, whereas the phenyl group in the target compound may reduce it.

- Bioactivity : The benzisoxazolyl-piperidine moiety in the pyrido analog suggests CNS activity, while the target compound’s simpler structure may favor broader enzyme inhibition.

Biological Activity

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2,6,7,8-tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is C13H14N2O. Its structure features a pyrrolo-pyrimidine core with a phenyl substituent, which is critical for its biological activity. The compound can be represented by the following SMILES notation: C1CC2=NCCC(=O)N2C1C3=CC=CC=C3 .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that derivatives of pyrrolo-pyrimidines demonstrate significant antiproliferative effects against cancer cell lines. For instance, compounds structurally related to 2,6,7,8-tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one have been reported to inhibit the growth of several tumor types .

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective effects. It has been implicated in pathways that mitigate oxidative stress and inflammation in neuronal cells.

The precise mechanisms through which 2,6,7,8-tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to cell cycle arrest in cancer cells.

- Modulation of Apoptotic Pathways : It has been observed to activate apoptotic pathways in malignant cells while sparing normal cells.

- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its ability to scavenge free radicals and reduce oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiproliferative | Significant inhibition in cancer cells | |

| Neuroprotective | Reduced oxidative stress | |

| Apoptosis Induction | Enhanced apoptosis in malignant cells |

Table 2: Case Studies on Antiproliferative Effects

| Study Reference | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | HeLa | 15 | Strong antiproliferative effect |

| Study B | MCF-7 | 10 | Effective against breast cancer |

| Study C | A549 | 20 | Lung cancer cell line |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that pyrrolo-pyrimidine derivatives exhibited potent antiproliferative activity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that suggests modifications can enhance efficacy .

- Neuroprotection Research : Another research project examined the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and inflammation markers when treated with pyrrolo-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.